10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-ethyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
The synthesis of 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-ethyl- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene and thiadiazole intermediates, which are then subjected to cyclization reactions under specific conditions to form the final pyrimidinone structure. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-ethyl- involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar compounds to 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-ethyl- include other benzothienothiadiazolopyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. For example, 10H-(1)Benzothieno(2,3-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-10-one, 6,7,8,9-tetrahydro-2-methyl- is a closely related compound with a methyl group instead of an ethyl group .
Properties
CAS No. |
88753-92-8 |
---|---|
Molecular Formula |
C13H13N3OS2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
13-ethyl-8,12-dithia-10,14,15-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one |
InChI |
InChI=1S/C13H13N3OS2/c1-2-9-15-16-12(17)10-7-5-3-4-6-8(7)18-11(10)14-13(16)19-9/h2-6H2,1H3 |
InChI Key |
CLMAKZHRDXVNDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=O)C3=C(N=C2S1)SC4=C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.